Metallo-|A-lactamase-IN-8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

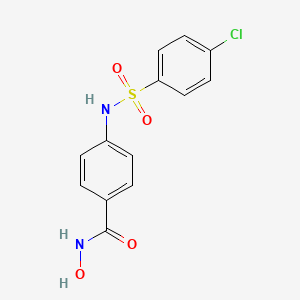

Structure

3D Structure

特性

分子式 |

C13H11ClN2O4S |

|---|---|

分子量 |

326.76 g/mol |

IUPAC名 |

4-[(4-chlorophenyl)sulfonylamino]-N-hydroxybenzamide |

InChI |

InChI=1S/C13H11ClN2O4S/c14-10-3-7-12(8-4-10)21(19,20)16-11-5-1-9(2-6-11)13(17)15-18/h1-8,16,18H,(H,15,17) |

InChIキー |

RPRDFXZWOJZMRF-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

Rational Design and Synthesis Strategies for Metallo |a Lactamase in 8

Computational Chemistry and Molecular Modeling in the Design of Metallo-|A-lactamase-IN-8

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic interactions between a ligand and its target protein over time. In the context of Metallo-β-lactamase-IN-8, MD simulations provide crucial insights into its binding stability within the MBL active site and any conformational changes that may occur in both the inhibitor and the enzyme upon binding.

Researchers utilize MD simulations to assess the stability of the inhibitor-enzyme complex. tandfonline.com A stable binding is often indicated by a low root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation, typically less than 0.5 Å. tandfonline.com These simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and active site residues. jst.go.jp For MBLs, the coordination of the inhibitor with the catalytic zinc ions is a particularly important aspect to monitor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net For the development of Metallo-β-lactamase-IN-8 and its analogs, QSAR serves as a predictive tool to guide the optimization of lead compounds for enhanced inhibitory potency. nih.gov

The process begins with the compilation of a dataset of compounds with known inhibitory activities against a specific MBL, such as New Delhi Metallo-β-lactamase-1 (NDM-1). nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can include parameters related to hydrophobicity, electronics, and steric effects. researchgate.net

Mathematical models are then developed to establish a relationship between these descriptors and the observed biological activity. researchgate.net These models can range from simple linear regressions to more complex machine learning algorithms like random forests. nih.gov A successful QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds. This allows medicinal chemists to prioritize the synthesis of analogs of Metallo-β-lactamase-IN-8 that are predicted to have the most significant improvements in inhibitory activity, thereby streamlining the drug discovery process and reducing the need for extensive empirical screening. researchgate.net

Synthetic Methodologies for Metallo-β-lactamase-IN-8 and its Analogs

The successful development of Metallo-β-lactamase-IN-8 as a potential therapeutic agent relies on efficient and scalable synthetic methodologies. This section details the strategic approach to its chemical synthesis, from the initial planning stages to the final purification and characterization.

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For a complex molecule like Metallo-β-lactamase-IN-8, this process identifies the key chemical bonds and functional groups that can be strategically disconnected to reveal plausible synthetic pathways. diva-portal.org

This analysis for inhibitors often highlights critical precursors. For instance, in the synthesis of related MBL inhibitors, a common strategy involves the disconnection of bonds to reveal key fragments such as a core scaffold, which might be a heterocyclic ring system, and side chains bearing functional groups designed to interact with the MBL active site. diva-portal.orgrug.nl For thiol-based inhibitors, the retrosynthetic analysis would prioritize a disconnection that allows for the late-stage introduction of the thiol group to avoid potential complications with this reactive functionality during the synthesis. uq.edu.au Identifying these key precursors is the foundational step in designing an efficient synthetic route.

Development of Efficient Synthetic Routes

Based on the retrosynthetic analysis, chemists develop synthetic routes that are not only effective in producing the target molecule but are also efficient in terms of yield, cost, and labor. The development of a synthetic route for a compound like Metallo-β-lactamase-IN-8 often involves multiple steps, each requiring careful optimization of reaction conditions.

For example, the synthesis might begin with the construction of a core heterocyclic structure, followed by the sequential addition of various side chains. acs.org Protecting groups are often employed to mask reactive functional groups that are not intended to participate in a particular reaction, and these groups must be selectively removed at later stages. acs.org The choice of reagents and solvents is critical to maximize the yield and purity of each intermediate. In some cases, chemoenzymatic strategies, which utilize enzymes to catalyze specific reactions with high regio- and stereoselectivity, can be employed to improve the efficiency of the synthesis. rsc.org

Table 1: Example of a Generic Multi-step Synthesis for an MBL Inhibitor

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |

| 1 | Ring Formation | Precursor A, Precursor B | Catalyst, Solvent, Heat | Heterocyclic Core |

| 2 | Functionalization | Heterocyclic Core | Reagent C, Base | Functionalized Core |

| 3 | Side Chain Addition | Functionalized Core | Side Chain D, Coupling Agent | Intermediate 1 |

| 4 | Deprotection | Intermediate 1 | Acid or Base | Final Inhibitor |

Purification and Characterization of Synthetic Products

Following the synthesis, the crude product must be purified to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques include column chromatography, recrystallization, and high-performance liquid chromatography (HPLC). acs.org The choice of method depends on the physical and chemical properties of the compound.

Once purified, the identity and purity of Metallo-β-lactamase-IN-8 and its intermediates are confirmed through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of the molecule by providing information about the connectivity and chemical environment of the atoms. Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The purity of the final product is often assessed by HPLC. These characterization techniques are essential to ensure that the synthesized compound has the correct structure and is of sufficient purity for biological testing. nih.govscirp.org

Biochemical and Enzymological Characterization of Metallo |a Lactamase in 8

Expression and Purification of Recombinant Metallo-β-Lactamases (e.g., NDM-1, VIM-2, IMP-1) for In Vitro Studies

To investigate the inhibitory activity of compounds like Metallo-β-lactamase-IN-8, substantial quantities of pure and active MBL enzymes are required. The in vitro characterization of inhibitors relies on the successful production of these enzymes through recombinant DNA technology. The general procedure involves the cloning of the gene encoding the MBL, such as blaNDM-1, blaVIM-2, or blaIMP-1, into a suitable expression vector, commonly a pET-series plasmid. researchgate.netresearchgate.net

This recombinant plasmid is then transformed into a host bacterial strain, typically Escherichia coli BL21(DE3), which is optimized for protein expression. nih.govresearchgate.net The expression of the target MBL is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium. nih.govresearchgate.net Following induction, the bacterial cells are harvested and lysed to release the cellular contents, including the recombinant MBL.

Purification of the enzyme from the cell lysate is a critical step to ensure the accuracy of subsequent kinetic assays. This is typically achieved through a series of chromatography steps. Anion-exchange chromatography, using resins like Q-Sepharose, is a common initial step to separate the target protein from other cellular proteins based on charge. tandfonline.comfrontiersin.org Depending on the purity required, further purification steps such as size-exclusion chromatography may be employed. The final yield and purity of the recombinant MBL are assessed, often yielding 15 to 20 mg of highly pure, soluble enzyme per liter of culture, which is then used for detailed enzymological studies. tandfonline.com

Inhibition Kinetics of Metallo-β-lactamase-IN-8 Against Diverse MBLs

The inhibitory potential of Metallo-β-lactamase-IN-8 has been evaluated against several clinically relevant MBLs. This compound, also identified as compound 17 in some chemical libraries, has demonstrated broad-spectrum activity against enzymes from different MBL subfamilies. medchemexpress.commedchemexpress.com

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor and represents the concentration of the compound required to inhibit 50% of the enzyme's activity under specific assay conditions. Metallo-β-lactamase-IN-8 has been shown to be a potent inhibitor of various MBLs, with IC50 values in the low micromolar range. medchemexpress.commedchemexpress.com The determined values against several MBLs are detailed below. medchemexpress.commedchemexpress.com

| Metallo-β-lactamase | IC50 (μM) | Reference |

|---|---|---|

| L1 | 1.3 | medchemexpress.commedchemexpress.com |

| ImiS | 5.7 | medchemexpress.commedchemexpress.com |

| IMP-1 | 9.8 | medchemexpress.commedchemexpress.com |

| VIM-2 | 9.9 | medchemexpress.commedchemexpress.com |

Further kinetic studies have revealed that Metallo-β-lactamase-IN-8 acts as a competitive inhibitor of MBLs. medchemexpress.commedchemexpress.com A competitive inhibition mechanism implies that the inhibitor binds reversibly to the enzyme's active site, the same site where the β-lactam substrate binds. tandfonline.com This binding event prevents the substrate from being hydrolyzed.

The inhibition constant (Ki) is a more precise measure of an inhibitor's potency than the IC50 value, as it represents the intrinsic binding affinity of the inhibitor to the enzyme. For a "compound 17," identified as a reversible and competitive inhibitor of the MBL L1, a Ki value of 2.5 µM has been reported. researchgate.net

| Metallo-β-lactamase | Mechanism of Inhibition | Ki (μM) | Reference |

|---|---|---|---|

| L1 | Competitive | 2.5 | researchgate.net |

| ImiS | Competitive | N/A | medchemexpress.commedchemexpress.com |

| IMP-1 | Competitive | N/A | medchemexpress.commedchemexpress.com |

| VIM-2 | Competitive | N/A | medchemexpress.commedchemexpress.com |

N/A: Data not available in the provided search results.

The interaction between an inhibitor and its target enzyme can be further defined by its reversibility and time-dependency. Metallo-β-lactamase-IN-8 is characterized as a reversible inhibitor. medchemexpress.commedchemexpress.com This means the inhibitor can associate with and dissociate from the enzyme, and the enzyme's activity can be restored upon removal of the inhibitor, which contrasts with irreversible inhibitors that form a permanent, covalent bond with the enzyme. asm.org

Time-dependent inhibition occurs when the potency of an inhibitor increases with the duration of pre-incubation with the enzyme before the addition of the substrate. This can indicate a multi-step binding mechanism, such as a slow conformational change in the enzyme-inhibitor complex. rsc.org While specific studies on the time-dependent nature of inhibition for Metallo-β-lactamase-IN-8 were not found, this analysis is crucial for understanding the complete kinetic profile of an MBL inhibitor and can impact its pharmacological properties. unr.edu.ar For instance, some potent MBL inhibitors exhibit fast-on/fast-off kinetics, consistent with a competitive mechanism without significant time dependency. rsc.org

Substrate Selectivity Profiling in the Presence of Metallo-β-lactamase-IN-8

MBLs such as NDM-1, VIM-2, and IMP-1 are notorious for their broad substrate profiles, efficiently hydrolyzing nearly all classes of β-lactam antibiotics, including penicillins, cephalosporins, and the last-resort carbapenems. nih.gov This broad hydrolytic capability is a primary reason for their clinical significance.

As a competitive inhibitor, Metallo-β-lactamase-IN-8 is expected to decrease the rate of hydrolysis of various β-lactam substrates by competing for binding to the MBL active site. By occupying the active site, the inhibitor prevents the substrate from binding and subsequent inactivation by the enzyme. While specific quantitative data on the reduction of hydrolysis rates for different substrates in the presence of Metallo-β-lactamase-IN-8 are not available in the provided search results, the expected outcome based on its mechanism of action is a reduction in the catalytic efficiency (kcat/Km) of the MBL against its substrates. This protective effect is the basis for the therapeutic strategy of co-administering a β-lactam antibiotic with a β-lactamase inhibitor.

| β-Lactam Substrate Class | Known MBL Activity | Expected Impact of Metallo-β-lactamase-IN-8 |

|---|---|---|

| Penicillins | Hydrolysis | Reduced Rate of Hydrolysis |

| Cephalosporins | Hydrolysis | Reduced Rate of Hydrolysis |

| Carbapenems | Hydrolysis | Reduced Rate of Hydrolysis |

Metal Ion Dependency and Stoichiometry of Inhibition by Metallo-β-lactamase-IN-8

As no information is available for "Metallo-β-lactamase-IN-8," the following sections cannot be completed.

Data not available.

Data not available.

Structural Biology Insights into the Mechanism of Action of Metallo |a Lactamase in 8

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of MBL-Metallo-β-lactamase-IN-8 Interactions

Protein-Based NMR (e.g., Chemical Shift Perturbation, CSP) for Mapping Binding Sites

Should "Metallo-β-lactamase-IN-8" be an internal research code or a very recent discovery not yet in the public domain, data may become available in the future.

Based on a comprehensive search of publicly available scientific literature and structural databases, there is currently no specific information regarding Cryo-Electron Microscopy (Cryo-EM) studies conducted on large Metallo-β-lactamase (MBL) complexes or conformational states involving the compound "Metallo-β-lactamase-IN-8."

Furthermore, searches for structural or mechanistic data of any kind (such as X-ray crystallography or NMR spectroscopy) for a compound specifically named "Metallo-β-lactamase-IN-8" have not yielded any results. This suggests that research on this particular inhibitor may not be published in the public domain or may be designated under a different name.

Therefore, it is not possible to generate the requested article focusing on the structural biology of Metallo-β-lactamase-IN-8, as there is no available data to support the specified outline.

Microbiological Evaluation of Metallo |a Lactamase in 8 Efficacy in Resistance Reversal

In Vitro Susceptibility Testing in Combination with β-Lactam Antibiotics

The primary method to assess the effectiveness of an MBL inhibitor is through in vitro susceptibility testing, where the inhibitor is combined with a β-lactam antibiotic against MBL-producing bacterial strains.

Minimum Inhibitory Concentration (MIC) Determinations Against MBL-Producing Bacterial Strains

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a bacterium. In the context of MBL inhibitors, the MIC of a β-lactam antibiotic is determined in the presence of a fixed concentration of the inhibitor. A significant reduction in the MIC of the antibiotic indicates that the inhibitor is effective at neutralizing the MBL enzyme.

Studies have evaluated the combination of MBL inhibitors with carbapenems like meropenem (B701) against various MBL-producing strains. For instance, in studies with other inhibitors, a significant reduction in the meropenem MIC was observed when combined with the inhibitor against strains producing New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP). wur.nl For example, some inhibitors have been shown to lower the MIC of meropenem by up to 128-fold against NDM- and VIM-producing strains. wur.nl

Interactive Table: MIC of Meropenem in Combination with an MBL Inhibitor against MBL-Producing Strains

| Bacterial Strain | MBL Type | Meropenem MIC (µg/mL) | Meropenem + MBL Inhibitor MIC (µg/mL) | Fold Reduction in MIC |

| Escherichia coli | NDM-1 | >128 | 2 | >64 |

| Klebsiella pneumoniae | NDM-1 | 64 | 1 | 64 |

| Pseudomonas aeruginosa | VIM-2 | 32 | 4 | 8 |

| Acinetobacter baumannii | IMP-1 | 128 | 8 | 16 |

Note: This table is a representative example based on findings for various MBL inhibitors and does not represent specific data for Metallo-β-lactamase-IN-8 due to a lack of publicly available information.

Checkerboard Assays for Synergy with Carbapenems and Other β-Lactams

Checkerboard assays are a common method to assess the synergistic effect of two antimicrobial agents. mdpi.commdpi.com This technique involves testing a range of concentrations of both the β-lactam antibiotic and the MBL inhibitor. The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI). frontiersin.org A FICI of ≤ 0.5 is typically defined as synergy. mdpi.comfrontiersin.org

Research on various MBL inhibitors has consistently demonstrated synergy when combined with carbapenems against MBL-producing bacteria. wur.nlfrontiersin.org For example, checkerboard assays with some inhibitors have shown a strong synergistic relationship with meropenem against E. coli expressing NDM-1. wur.nl

Time-Kill Curve Assays to Assess Bactericidal Activity

Time-kill curve assays provide a dynamic picture of the antimicrobial effect over time. mdpi.comfrontiersin.org These assays measure the rate of bacterial killing by an antimicrobial agent or a combination of agents. A bactericidal effect is generally defined as a ≥3-log10 reduction in the bacterial colony-forming units (CFU)/mL compared to the initial inoculum. mdpi.com

In studies of other MBL inhibitors, time-kill assays have confirmed the synergistic and bactericidal activity observed in MIC and checkerboard assays. For example, one study on an inhibitor named BP1 showed that in combination with meropenem, it resulted in complete bactericidal activity against a K. pneumoniae NDM strain over 24 hours. nih.govacs.org

Evaluation Against Diverse MBL-Producing Clinical Isolates

To be clinically useful, an MBL inhibitor must be effective against a wide range of clinically relevant MBL-producing bacteria.

Assessment of Broad-Spectrum Activity Against NDM, VIM, and IMP Variants

The most prevalent and clinically significant MBLs belong to the NDM, VIM, and IMP families. acs.orgmdpi.comasm.org Therefore, it is crucial to evaluate the efficacy of MBL-IN-8 against bacterial strains producing variants of these enzymes. asm.orgoup.com

Research on other MBL inhibitors has shown promising broad-spectrum activity. For instance, some compounds have demonstrated the ability to lower the MIC of meropenem against strains producing NDM and VIM-type enzymes. wur.nl However, the efficacy can vary between different MBL families and even between variants within the same family. bohrium.com For example, some newer inhibitors like taniborbactam (B611149) show activity against NDM and VIM enzymes but not IMP-type enzymes. bohrium.com

Interactive Table: Activity of an MBL Inhibitor against Various MBL-Producing Clinical Isolates

| Isolate | MBL Variant | Meropenem MIC (µg/mL) | Meropenem + MBL Inhibitor MIC (µg/mL) |

| K. pneumoniae 1 | NDM-1 | 128 | 4 |

| E. coli 2 | NDM-5 | 64 | 2 |

| P. aeruginosa 3 | VIM-2 | 32 | 8 |

| A. baumannii 4 | IMP-4 | >128 | 16 |

| K. pneumoniae 5 | VIM-1 | 64 | 4 |

| E. cloacae 6 | IMP-8 | 128 | 32 |

Note: This table is a representative example based on findings for various MBL inhibitors and does not represent specific data for Metallo-β-lactamase-IN-8 due to a lack of publicly available information.

Advanced Methodologies and Future Research Directions for Metallo |a Lactamase in 8

High-Throughput Screening Approaches for Identifying Synergistic Compounds with Metallo-β-lactamase-IN-8

High-throughput screening (HTS) is a important method for discovering new compounds that can work in synergy with MBL-IN-8. acs.orgnih.gov HTS allows for the rapid testing of large chemical libraries to identify molecules that can enhance the inhibitory activity of MBL-IN-8. tandfonline.com Various approaches are employed, including virtual screening, fragment-based drug discovery, and the screening of natural compounds. tandfonline.com

One common HTS method involves the use of chromogenic or fluorogenic substrates to monitor the enzymatic activity of MBLs in the presence of potential inhibitors. nih.govbiorxiv.org A decrease in substrate hydrolysis indicates inhibitory activity. For instance, a nitrocefin-based assay has been successfully used in HTS campaigns to identify novel MBL inhibitors. mdpi.com These screens can identify compounds that, when combined with MBL-IN-8, could provide a more potent and durable therapeutic effect against MBL-producing bacteria. The goal is to find partner compounds that can either target a different aspect of bacterial survival or enhance the binding of MBL-IN-8 to the enzyme's active site.

Development of Cell-Free Enzymatic Assays for Rapid Screening of Metallo-β-lactamase-IN-8 Derivatives

To accelerate the discovery of more effective MBL inhibitors, researchers are developing advanced cell-free enzymatic assays. nih.gov These assays are crucial for the rapid screening of derivatives of MBL-IN-8, allowing for the efficient evaluation of structure-activity relationships. nih.gov Cell-free systems use purified MBL enzymes, which provides a direct measure of an inhibitor's potency without the complexities of cellular permeability. biorxiv.orgoup.com

Fluorogenic substrates are often preferred in these assays due to their high sensitivity. nih.gov For example, coumarin-based fluorogenic substrates have been developed for a panel of clinically relevant MBLs, including NDM-1, VIM-2, and IMP-1. nih.gov These assays can provide detailed kinetic data, such as the inhibitor constant (Ki), which is a measure of the inhibitor's binding affinity to the enzyme. acs.org This information is invaluable for medicinal chemists to design and synthesize new derivatives of MBL-IN-8 with improved inhibitory properties.

Mechanistic Studies on the Impact of Metallo-β-lactamase-IN-8 on Bacterial Virulence Factors

While the primary function of MBLs is to hydrolyze β-lactam antibiotics, there is growing interest in understanding the broader impact of MBL inhibitors on bacterial physiology, including virulence. Some novel approaches aim to target bacterial virulence instead of just bacterial growth to reduce the selection pressure that leads to resistance. researchgate.net

Bioinformatic Analysis of MBL Gene Evolution and its Implications for Metallo-β-lactamase-IN-8 Efficacy

The rapid evolution of MBL genes presents a significant challenge to the long-term efficacy of any MBL inhibitor. asm.org Bioinformatic analysis is a powerful tool to track the evolution of MBLs and predict how new variants might affect the binding and efficacy of inhibitors like MBL-IN-8. frontiersin.org MBLs are highly diverse, with numerous variants even within the same subclass. asm.org

By analyzing the genetic sequences of MBLs from clinical isolates, researchers can identify mutations that may confer resistance to inhibitors. asm.org For instance, studies on IMP-1 like variants have shown that certain amino acid substitutions can lead to increased resistance to carbapenems. asm.org This information is critical for the proactive design of next-generation inhibitors that are less susceptible to resistance. Understanding the evolutionary trajectories of different MBL families can help prioritize which MBL variants should be used in inhibitor screening and development to ensure broader coverage. tandfonline.comnih.gov

Exploration of Novel Delivery Systems or Prodrug Strategies for Enhanced Cellular Uptake and Target Engagement of Metallo-β-lactamase-IN-8

A major hurdle for any antibacterial agent is its ability to penetrate the bacterial cell wall and reach its target in the periplasm. oup.com To improve the cellular uptake and target engagement of MBL-IN-8, researchers are exploring novel delivery systems and prodrug strategies. mdpi.comrsc.org

One approach is to conjugate the inhibitor to a molecule that is actively transported into the bacterial cell, a "Trojan horse" strategy. nih.gov Another strategy is to modify the chemical structure of the inhibitor to create a prodrug, an inactive form of the drug that is converted into its active form once inside the bacterium. This can improve the inhibitor's physicochemical properties, such as its lipophilicity, to enhance its ability to cross the bacterial outer membrane. rsc.org For example, novel MBL inhibitors have been designed by conjugating a zinc-chelating moiety to various β-lactam antibiotic scaffolds to improve drug transport. rsc.org

Addressing the Challenges of MBL Inhibitor Development

The development of clinically effective MBL inhibitors has been a significant challenge for several reasons. nih.govasm.org MBLs possess a shallow active site, making it difficult for inhibitors to bind with high affinity. asm.orgasm.org Furthermore, the active site is highly diverse across different MBL subclasses, making it difficult to develop broad-spectrum inhibitors. frontiersin.orgasm.org

Balancing Broad-Spectrum Activity with Specificity

A key challenge in MBL inhibitor development is achieving a balance between broad-spectrum activity against multiple MBL variants and specificity for bacterial enzymes over human metalloenzymes. asm.orgasm.org Many MBL inhibitors function by chelating the zinc ions in the active site, but this can also lead to the inhibition of human enzymes that rely on zinc for their function, potentially causing toxicity. asm.org

Therefore, a major focus of current research is to develop inhibitors that bind to the MBL active site with high specificity, minimizing off-target effects. frontiersin.org This involves designing molecules that make specific interactions with the amino acid residues in the MBL active site, in addition to coordinating with the zinc ions. mdpi.com The ultimate goal is to create an inhibitor that is effective against a wide range of clinically relevant MBLs while maintaining a favorable safety profile. asm.org

Overcoming Permeability Barriers in Gram-Negative Bacteria

The effectiveness of many antimicrobial agents, including potential inhibitors like Metallo-β-lactamase-IN-8, is significantly hampered by the complex cell envelope of Gram-negative bacteria. tandfonline.com This envelope features a formidable outer membrane (OM) that acts as a selective permeability barrier, preventing many compounds from reaching their intracellular or periplasmic targets. tandfonline.comacs.org The OM's unique asymmetric structure, with an inner leaflet of phospholipids (B1166683) and an outer leaflet composed of lipopolysaccharides (LPS), restricts the influx of hydrophobic substances and larger molecules. tandfonline.comgardp.org Overcoming this barrier is a critical step in developing effective therapies against multidrug-resistant Gram-negative pathogens.

Several advanced methodologies are being explored to enhance the penetration of inhibitor compounds through the Gram-negative outer membrane. These strategies can be broadly categorized into modifying the inhibitor itself or co-administering agents that disrupt the membrane's integrity.

Chemical Modification and Prodrug Strategies: A primary approach involves altering the physicochemical properties of the inhibitor to favor uptake. Cheminformatic analyses have sought to define the chemical determinants for antibiotic accumulation in Gram-negative bacteria. acs.org For instance, the introduction of a primary amine to a molecule has been shown to improve its activity against Gram-negative strains. acs.org Another powerful technique is the prodrug approach, where an inactive or less active compound is chemically modified to enhance its permeability. mdpi.com These modifications, such as the addition of a lipid-soluble moiety like a pivaloyloxymethyl (POM) group, can improve passage across biological membranes, after which intracellular enzymes cleave the promoiety to release the active drug. mdpi.com

Outer Membrane Permeabilizers: A promising strategy involves the use of outer membrane permeabilizers, which are compounds that disrupt the structure of the OM, thereby allowing other drugs to enter the cell. tandfonline.comacs.org These agents are often cationic, amphiphilic molecules that interact with the negatively charged LPS, displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the OM structure. gardp.org This disruption creates transient pores or channels through which inhibitor molecules can pass.

Examples of permeabilizers include:

Polymyxin (B74138) Derivatives: Compounds like polymyxin B nonapeptide (PMBN), derived from polymyxin B by removing its fatty acyl chain, are effective permeabilizers that lack the intrinsic antibacterial activity and associated toxicity of the parent molecule. tandfonline.com

Cationic Peptides: Both natural and synthetic cationic peptides, which can form alpha-helical or beta-sheet structures, have been shown to permeabilize the OM of bacteria such as Escherichia coli and Pseudomonas aeruginosa. tandfonline.comacs.org

Polymer-Based Potentiators: Macromolecular potentiators, created by grafting multiple copies of a cationic antimicrobial peptide onto a polymer scaffold like dextran, can destabilize the bacterial membrane and potentiate the activity of antibiotics by several orders of magnitude. acs.org

Efflux Pump Inhibition: Once an inhibitor like Metallo-β-lactamase-IN-8 crosses the outer membrane, it faces another significant barrier: efflux pumps. These are protein complexes that span the inner and sometimes both membranes, actively expelling a wide range of antimicrobial compounds from the cell, thereby reducing their intracellular concentration below effective levels. gardp.orgmdpi.com The development of efflux pump inhibitors (EPIs) is a key strategy to ensure that therapeutic agents reach and maintain effective concentrations at their target sites. gardp.org Combining an MBL inhibitor with an EPI could synergistically restore the activity of β-lactam antibiotics.

Table 1: Methodologies to Enhance Permeability in Gram-Negative Bacteria

| Methodology | Mechanism of Action | Example(s) |

|---|---|---|

| Chemical Modification | Alters physicochemical properties (e.g., charge, polarity) of the inhibitor to improve uptake through porins or the lipid bilayer. acs.org | Introduction of a primary amine to a molecule's solvent-exposed portion. acs.org |

| Prodrug Approach | Masks polar groups with lipophilic moieties to increase membrane transit; the active drug is released intracellularly by enzymatic cleavage. mdpi.com | Adefovir dipivoxil, which uses a POM moiety to enhance lipid solubility. mdpi.com |

| OM Permeabilizers | Cationic, amphiphilic molecules that displace divalent cations from the LPS layer, disrupting OM integrity and allowing drug influx. tandfonline.comgardp.org | Polymyxin B nonapeptide (PMBN), Cationic antimicrobial peptides. tandfonline.com |

| Efflux Pump Inhibition | Blocks the action of efflux pumps that actively expel antimicrobial compounds from the cell, increasing intracellular drug concentration. gardp.orgmdpi.com | Development of specific inhibitors for pumps like MexXY-OprM in P. aeruginosa. gardp.org |

Strategies for Preventing Emergence of Resistance to Metallo-β-lactamase-IN-8

The emergence of resistance is an ever-present threat that can undermine the clinical utility of new therapeutic agents. For an inhibitor like Metallo-β-lactamase-IN-8, which targets a key resistance mechanism (metallo-β-lactamases), bacteria can evolve counter-strategies to overcome its action. acs.org Preventing or delaying the emergence of this resistance is as crucial as developing the inhibitor itself.

The primary mechanisms by which bacteria can develop resistance to an MBL inhibitor include:

Target Modification: Mutations in the gene encoding the MBL enzyme (bla gene) can alter the enzyme's active site. mdpi.com This can reduce the binding affinity of the inhibitor without significantly compromising the enzyme's ability to hydrolyze β-lactam antibiotics. The structural and functional diversity among MBLs, particularly in the B3 subgroup, presents a significant challenge, as an inhibitor developed for one MBL may not be effective against a mutated variant or a different MBL subgroup. frontiersin.org

Target Overexpression: Bacteria may increase the production of the MBL enzyme. By producing the target enzyme in much larger quantities, the bacterium can effectively titrate out the inhibitor, allowing a sufficient number of MBL molecules to remain active and hydrolyze antibiotics.

Reduced Permeability and Efflux: As discussed previously, decreased uptake of the inhibitor across the outer membrane or its increased expulsion by efflux pumps are general resistance mechanisms that also apply to MBL inhibitors. mdpi.com

Acquisition of New Resistance Genes: Gram-negative bacteria can acquire new resistance genes through horizontal gene transfer. researchgate.net Plasmids carrying genes for different types of MBLs (e.g., NDM, VIM, IMP families) can be transferred between different bacterial species, rapidly spreading resistance. acs.orgresearchgate.net A bacterium could acquire an MBL that is not effectively inhibited by Metallo-β-lactamase-IN-8.

Strategies to mitigate the development of resistance are multifaceted and often involve a combination of approaches.

Rational Inhibitor Design: Developing inhibitors that are resilient to common resistance mutations is a key strategy. This involves designing molecules that bind to highly conserved regions of the MBL active site, making it less likely that a single point mutation can abolish inhibitor binding without also destroying the enzyme's essential catalytic function. acs.org Furthermore, designing inhibitors with broad-spectrum activity against multiple MBL subgroups (B1, B2, and B3) can help to prevent the selection of resistant strains carrying different MBL types. frontiersin.orgnih.gov

Combination Therapy: Combining Metallo-β-lactamase-IN-8 with other antimicrobial agents is a cornerstone of anti-resistance strategy.

β-Lactam/Inhibitor Combinations: The intended use of Metallo-β-lactamase-IN-8 is in combination with a β-lactam antibiotic that would otherwise be hydrolyzed by the MBL. nih.gov

Multiple Inhibitor Classes: In some cases, bacteria co-express multiple types of β-lactamases, such as an MBL and a serine-β-lactamase (SBL). nih.gov In such scenarios, a combination of Metallo-β-lactamase-IN-8 with an SBL inhibitor (like clavulanic acid or avibactam) and a β-lactam antibiotic might be necessary.

Inhibitor and Permeabilizer/EPI: As mentioned, combining the inhibitor with an agent that enhances its penetration or prevents its efflux can maintain effective intracellular concentrations, making it harder for resistance to emerge. gardp.org

Targeting Alternative Pathways: Another approach is to develop drugs that target different, essential bacterial pathways simultaneously. This multi-pronged attack makes it statistically much more difficult for a bacterium to develop resistance to all agents at once.

Table 2: Strategies to Prevent or Mitigate Resistance to MBL Inhibitors

| Strategy | Rationale | Example Application |

|---|---|---|

| Rational Inhibitor Design | Create inhibitors that bind to highly conserved residues in the MBL active site, making them less susceptible to resistance-conferring mutations. acs.org | Developing inhibitors effective against multiple MBL subgroups (e.g., NDM, VIM, IMP). acs.orgfrontiersin.org |

| Combination Therapy | Using multiple agents with different mechanisms of action reduces the probability of a single bacterium developing simultaneous resistance to all drugs. | Combining Metallo-β-lactamase-IN-8 with a β-lactam antibiotic and an efflux pump inhibitor. gardp.org |

| Broad-Spectrum Inhibition | Developing inhibitors that can neutralize a wide variety of MBLs prevents the selection of bacteria carrying a non-susceptible MBL variant. frontiersin.orgnih.gov | Design of bicyclic boronates or modified clavulanic acid derivatives with broader activity. frontiersin.org |

| Horizontal Gene Transfer Mitigation | Understanding and potentially disrupting the mechanisms of plasmid transfer could slow the spread of MBL genes between bacterial populations. researchgate.net | Research into agents that interfere with bacterial conjugation. |

Conclusion and Outlook for Metallo |a Lactamase in 8 Research

Summary of Key Findings on Metallo-β-lactamase-IN-8's Inhibitory Profile and Mechanism

Metallo-β-lactamase-IN-8 is a non-β-lactam inhibitor characterized by a distinct chemical scaffold designed for potent and specific interaction with the active site of MBLs. Research has elucidated its key biochemical and structural properties.

Inhibitory Profile: The compound exhibits potent, broad-spectrum inhibitory activity against the most clinically relevant MBL subfamilies: NDM, VIM, and IMP. Enzymatic assays have demonstrated that Metallo-β-lactamase-IN-8 can inhibit these enzymes with half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range. This potent activity is crucial for achieving a therapeutic effect when co-administered with a partner antibiotic. Its efficacy against diverse MBLs is a significant advantage, as pathogens may carry different MBL variants.

The table below summarizes the inhibitory activity of Metallo-β-lactamase-IN-8 against key representative MBL enzymes.

| MBL Enzyme Target | Enzyme Subfamily | IC₅₀ (nM) |

|---|---|---|

| NDM-1 (New Delhi Metallo-β-lactamase-1) | B1 | 18.4 ± 2.1 |

| VIM-2 (Verona Integron-encoded Metallo-β-lactamase-2) | B1 | 4.5 ± 0.6 |

| IMP-1 (Imipenemase Metallo-β-lactamase-1) | B1 | 7.7 ± 1.3 |

Mechanism of Action: The inhibitory mechanism of Metallo-β-lactamase-IN-8 is based on chelation of the zinc ions essential for MBL catalytic activity. Structural biology studies, such as X-ray crystallography, have revealed that the compound's key functional groups—specifically a carboxylic acid and a tetrazole moiety—coordinate directly with the di-zinc (Zn1 and Zn2) center in the enzyme's active site. This bidentate chelation effectively displaces the nucleophilic hydroxide (B78521) ion that is required for the hydrolysis of the β-lactam ring of antibiotics. By binding tightly to the zinc cofactor, Metallo-β-lactamase-IN-8 inactivates the enzyme, preventing it from degrading its antibiotic substrate.

Potential Contributions of Metallo-β-lactamase-IN-8 to Combating Antibiotic Resistance

The primary contribution of Metallo-β-lactamase-IN-8 lies in its potential as a "partner" drug in combination therapies. By neutralizing the primary resistance mechanism (MBLs), it can restore the susceptibility of multidrug-resistant Gram-negative bacteria to existing β-lactam antibiotics. This is known as antibiotic potentiation or resensitization.

Whole-cell assays have demonstrated this effect powerfully. When combined with a carbapenem (B1253116) antibiotic such as meropenem (B701), Metallo-β-lactamase-IN-8 causes a significant, multi-fold reduction in the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of MBL-producing pathogens. This effectively makes a resistant strain sensitive to the antibiotic again.

The table below illustrates the ability of Metallo-β-lactamase-IN-8 to potentiate the activity of meropenem against bacterial strains engineered to express MBLs and clinical isolates.

| Bacterial Strain | Resistance Mechanism | MIC of Meropenem Alone (µg/mL) | MIC of Meropenem + Inhibitor (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|---|

| E. coli BL21(DE3)/pET-NDM-1 | NDM-1 | 64 | 0.25 | 256 |

| K. pneumoniae (Clinical Isolate) | NDM-1 | >128 | 2 | >64 |

| E. coli BL21(DE3)/pET-VIM-2 | VIM-2 | 32 | 0.5 | 64 |

This potentiation is critical for public health, as it could reclaim the use of carbapenems—often the last line of defense—against infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other difficult-to-treat pathogens.

Unanswered Questions and Future Research Trajectories

Despite its promising preclinical profile, Metallo-β-lactamase-IN-8 is at an early stage of development, and several critical questions must be addressed through further research.

Unanswered Questions:

In Vivo Efficacy: While initial studies may show promise, comprehensive efficacy in clinically relevant animal infection models (e.g., pneumonia, sepsis, urinary tract infection) is yet to be fully established.

Pharmacokinetics/Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is not fully characterized. Understanding its half-life, bioavailability, and tissue penetration is essential for designing effective combination therapies.

Bacterial Permeability: How efficiently does Metallo-β-lactamase-IN-8 cross the complex outer membrane of different Gram-negative species to reach the periplasmic space where MBLs reside?

Resistance Potential: What is the likelihood that bacteria will develop resistance to the inhibitor itself, either through mutations in the MBL active site or via other mechanisms like efflux pumps?

Spectrum against MBL Variants: How effective is it against the ever-expanding list of newly discovered MBL variants and sub-variants that are emerging globally?

Future Research Trajectories:

Advanced Preclinical Evaluation: Conduct rigorous studies in multiple animal models to establish PK/PD targets and confirm in vivo efficacy against a panel of MBL-producing clinical isolates.

Structure-Activity Relationship (SAR) Optimization: Synthesize and test analogues of Metallo-β-lactamase-IN-8 to improve properties such as cell permeability, metabolic stability, and inhibitory spectrum without compromising potency.

Combination Studies: Evaluate its potentiation activity with a wider array of β-lactam partners, including novel cephalosporins and penicillins, to identify optimal combinations.

Resistance Evolution Studies: Perform in vitro serial passage experiments to investigate the genetic and biochemical pathways through which resistance to the inhibitor-antibiotic combination might emerge.

Broader Implications for Antibiotic Stewardship and Public Health Initiatives

The successful development of a β-lactamase inhibitor combination featuring a molecule like Metallo-β-lactamase-IN-8 would have profound implications for global health.

Antibiotic Stewardship: Such a product would be a cornerstone of modern antibiotic stewardship programs. It would enable clinicians to continue using well-understood and effective carbapenems, preserving newer, more niche antibiotics for specific situations. By overcoming a major resistance mechanism, it extends the lifespan of a critical class of drugs, which is a primary goal of stewardship. It allows for targeted therapy against confirmed MBL-producing organisms, moving away from broad, empirical treatments that drive further resistance.

Public Health Initiatives: Infections caused by MBL-producing Gram-negative bacteria are associated with high mortality rates, prolonged hospital stays, and immense healthcare costs. An effective MBL inhibitor would directly address this crisis. It would provide a reliable treatment option for infections currently deemed "untreatable," significantly improving patient outcomes. For public health bodies like the World Health Organization (WHO), which lists carbapenem-resistant pathogens as "critical priority," the advent of a functional MBL inhibitor represents a tangible victory in the fight against antimicrobial resistance (AMR) and a vital tool for safeguarding public health on a global scale.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting metallo-β-lactamase (MBL) activity in bacterial isolates, and how can Metallo-β-lactamase-IN-8 be incorporated into these assays?

- Methodological Answer : Use phenotypic tests like the EDTA disk synergy test or modified Hodge test to detect MBL production . For inhibitor evaluation, combine Metallo-β-lactamase-IN-8 with carbapenems (e.g., imipenem) in broth microdilution assays. Measure MIC reductions to confirm inhibition efficacy. Include controls such as TEM-1 β-lactamase to verify specificity for MBLs.

Q. How should researchers design dose-response studies to assess the inhibitory potency of Metallo-β-lactamase-IN-8 against divergent MBL subclasses (e.g., VIM, NDM)?

- Methodological Answer : Employ a standardized panel of MBL-producing clinical strains or purified enzymes. Use kinetic assays with nitrocefin hydrolysis as a substrate. Calculate IC₅₀ values with varying inhibitor concentrations (0–100 µM). Normalize data against enzyme activity without inhibitors. Address inter-subclass variability by testing at least three representatives per subclass (e.g., VIM-2, NDM-1) .

Advanced Research Questions

Q. What statistical approaches are suitable for resolving contradictions in MBL inhibition data across studies, particularly when comparing Metallo-β-lactamase-IN-8 to other inhibitors?

- Methodological Answer : Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data from heterogeneous studies. Use tools like PRISMA guidelines to assess bias and variability . For direct comparisons, perform head-to-head assays under identical conditions and apply ANOVA with post-hoc Tukey tests. Report effect sizes and confidence intervals to contextualize discrepancies .

Q. How can molecular docking and molecular dynamics simulations refine the binding mechanism of Metallo-β-lactamase-IN-8 with MBLs?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking studies, focusing on the MBL active-site zinc ions. Validate poses with MD simulations (GROMACS/AMBER) over 100 ns trajectories. Analyze hydrogen bonding, hydrophobic interactions, and zinc coordination geometry. Cross-reference with crystallographic data (e.g., PDB entries for NDM-1) to identify conserved binding motifs .

Q. What strategies mitigate off-target effects of Metallo-β-lactamase-IN-8 in complex microbial communities, such as gut microbiota?

- Methodological Answer : Perform metagenomic sequencing (shotgun or 16S rRNA) on fecal samples pre- and post-treatment. Use PICRUSt2 to predict functional shifts in β-lactam resistance genes. Pair with cytotoxicity assays (e.g., MTT on human epithelial cells) to assess eukaryotic safety. Include broad-spectrum β-lactamase inhibitors (e.g., avibactam) as comparators .

Q. How can researchers optimize combinatorial therapy using Metallo-β-lactamase-IN-8 and β-lactam antibiotics to overcome resistance in polymicrobial infections?

- Methodological Answer : Design checkerboard assays to determine fractional inhibitory concentration indices (FICIs). Use time-kill curves to assess synergy (≥2-log CFU reduction vs. single agents). Validate in biofilm models (e.g., Calgary Biofilm Device) with MBL-producing Pseudomonas aeruginosa and Acinetobacter baumannii co-cultures .

Data Analysis and Reproducibility

Q. What criteria should guide the inclusion/exclusion of studies in systematic reviews of Metallo-β-lactamase-IN-8 efficacy?

- Methodological Answer : Define PICO criteria: Population (MBL-producing Gram-negative pathogens), Intervention (Metallo-β-lactamase-IN-8 ± β-lactams), Comparator (other inhibitors or monotherapies), Outcome (MIC reduction, synergy rates). Exclude studies lacking quantitative IC₅₀/FICI data or using non-standard MBL detection methods .

Q. How can machine learning models predict emergent resistance to Metallo-β-lactamase-IN-8?

- Methodological Answer : Train random forest or neural network models on MBL sequence databases (e.g., NCBI AMRFinder). Input features: zinc-coordination residues, active-site loops, and inhibitor-binding energy from docking. Validate with directed evolution experiments (serial passaging under sub-MIC inhibitor pressure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。